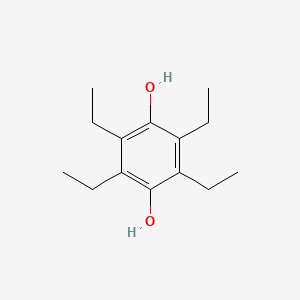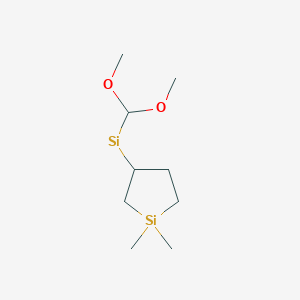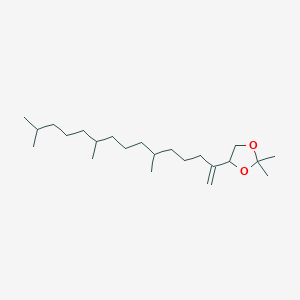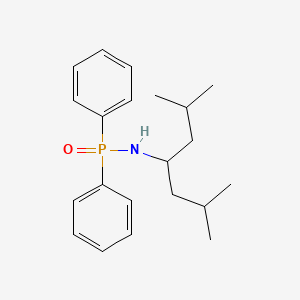
2,3,5,6-Tetraethylbenzene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-Tetraethylbenzene-1,4-diol is an organic compound with the molecular formula C({14})H({22})O(_{2}) It is a derivative of hydroquinone, where the hydrogen atoms on the benzene ring are replaced by ethyl groups at the 2, 3, 5, and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetraethylbenzene-1,4-diol typically involves the alkylation of hydroquinone. One common method is the Friedel-Crafts alkylation, where hydroquinone reacts with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl(_3)). The reaction conditions usually include:
Temperature: 0-5°C to control the reaction rate and avoid side reactions.
Solvent: Anhydrous dichloromethane or chloroform to dissolve the reactants and catalyst.
Reaction Time: Several hours to ensure complete alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process parameters are optimized to ensure high purity and minimal by-products. The use of advanced catalysts and solvents can further improve the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5,6-Tetraethylbenzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The diol can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction: Reduction of the quinone form back to the diol can be achieved using reducing agents such as sodium borohydride (NaBH(_4)).
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO(_4) in acidic or neutral medium, CrO(_3) in acetic acid.
Reduction: NaBH(_4) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of tetraethylquinone.
Reduction: Regeneration of this compound.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,3,5,6-Tetraethylbenzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential antioxidant properties due to its diol structure.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 2,3,5,6-Tetraethylbenzene-1,4-diol exerts its effects involves its ability to donate and accept electrons due to the presence of hydroxyl groups. This redox activity makes it a potential antioxidant. The molecular targets and pathways involved include:
Antioxidant Pathways: Scavenging free radicals and reducing oxidative stress in biological systems.
Enzyme Inhibition: Potential to inhibit certain enzymes by interacting with their active sites.
Vergleich Mit ähnlichen Verbindungen
2,3,5,6-Tetraethylbenzene-1,4-diol can be compared with other hydroquinone derivatives such as:
2,3,5,6-Tetramethylbenzene-1,4-diol: Similar structure but with methyl groups instead of ethyl groups, leading to different physical and chemical properties.
2,3,5,6-Tetraethylbenzene-1,4-dione:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique steric and electronic properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
137039-62-4 |
|---|---|
Molekularformel |
C14H22O2 |
Molekulargewicht |
222.32 g/mol |
IUPAC-Name |
2,3,5,6-tetraethylbenzene-1,4-diol |
InChI |
InChI=1S/C14H22O2/c1-5-9-10(6-2)14(16)12(8-4)11(7-3)13(9)15/h15-16H,5-8H2,1-4H3 |
InChI-Schlüssel |
MPBQUWCDEJAAEH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=C(C(=C1O)CC)CC)O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenyl]sulfanylphenyl]-dimethylsilane](/img/structure/B14280937.png)
![Zinc, bromo[(trimethylsilyl)ethynyl]-](/img/structure/B14280943.png)

![3-Dodecyl-2,5-bis[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14280957.png)

![Ethanone, 1-[2,5-dimethyl-1-(phenylmethyl)-1H-pyrrol-3-yl]-](/img/structure/B14280966.png)








